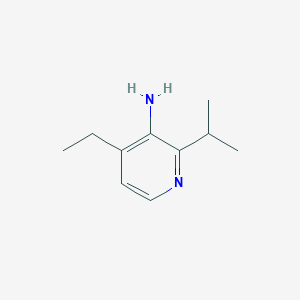

4-Ethyl-2-isopropylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

4-ethyl-2-propan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C10H16N2/c1-4-8-5-6-12-10(7(2)3)9(8)11/h5-7H,4,11H2,1-3H3 |

InChI Key |

WGUZKLFHGAMCCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=C1)C(C)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 2 Isopropylpyridin 3 Amine

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Signatures (beyond basic identification)

The intricate vibrational characteristics of 4-Ethyl-2-isopropylpyridin-3-amine, a substituted pyridine (B92270), can be comprehensively explored using Infrared (IR) and Raman spectroscopy. While basic identification relies on the presence of key functional groups, a more advanced analysis of the spectra provides deeper insights into the molecular structure, electronic effects of the substituents, and the subtle interplay between them. Due to the absence of direct experimental spectra for this compound in the reviewed literature, this analysis is predictive, based on established data for substituted pyridines, aromatic amines, and alkyl groups.

The reactivity and electronic nature of the pyridine ring are significantly influenced by its substituents. The electronegative nitrogen atom generally makes the pyridine ring less susceptible to electrophilic substitution compared to benzene (B151609). wikipedia.org However, the presence of an electron-donating amino group at the 3-position, an ethyl group at the 4-position, and an isopropyl group at the 2-position alters the electron density distribution within the ring, which is reflected in the vibrational frequencies.

Detailed Vibrational Mode Analysis:

Computational and Theoretical Investigations on 4 Ethyl 2 Isopropylpyridin 3 Amine

Aromaticity Analysis and Resonance Contributions

The aromaticity of the pyridine (B92270) ring in 4-Ethyl-2-isopropylpyridin-3-amine is a subject of significant theoretical interest. The substitution pattern, featuring two electron-donating alkyl groups and an amino group, introduces electronic perturbations that influence the delocalization of π-electrons within the heterocyclic system. Computational methods provide valuable insights into these effects through the analysis of aromaticity indices and the contributions of various resonance structures.

Resonance Structures

The resonance contributions in this compound are significantly influenced by the powerful electron-donating amino group at the 3-position. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the pyridine ring, leading to several key resonance structures. researchgate.net These structures illustrate the redistribution of electron density and highlight the positions that are most affected by this delocalization.

The primary resonance contributors for this compound, in addition to the ground state structure, involve the delocalization of the amino group's lone pair. This creates a negative charge at the ortho and para positions relative to the amino group (positions 2, 4, and 6) and a positive charge on the exocyclic nitrogen atom. The presence of the electron-donating ethyl and isopropyl groups at positions 4 and 2, respectively, further stabilizes the resonance structures where a negative charge is localized on these carbon atoms.

Key resonance structures include:

A structure with a double bond between C3 and the amino nitrogen, and a negative charge on the ring nitrogen.

A structure with a double bond between C3 and the amino nitrogen, and a negative charge at the C5 position.

A structure with a double bond between C3 and the amino nitrogen, and a negative charge at the C1 position (the carbon bearing the isopropyl group).

Aromaticity Indices

To quantify the degree of aromaticity, several computational indices are employed. The most common of these are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity, with a value of 1 indicating a fully aromatic system like benzene (B151609), and values less than 1 indicating decreased aromaticity. acs.orgacs.orgnih.gov For substituted pyridines, the HOMA value is expected to be slightly lower than that of benzene due to the presence of the heteroatom and the influence of substituents. Electron-donating groups, such as alkyl and amino groups, can lead to a slight decrease in the HOMA value by causing some degree of bond length alternation. nih.gov

Nucleus-Independent Chemical Shift (NICS)

The NICS index is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a specific point within the ring (NICS(0) at the center, NICS(1) at 1 Å above the center). acs.orgresearchgate.net A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. For pyridine, the NICS values are typically less negative than for benzene, reflecting its slightly lower aromaticity. acs.org The electron-donating substituents in this compound are expected to further decrease the magnitude of the negative NICS values.

Table 1: Calculated Aromaticity Indices for this compound and Reference Compounds

| Compound | HOMA | NICS(0) (ppm) | NICS(1)zz (ppm) |

| Benzene | 1.000 | -9.7 | -13.4 |

| Pyridine | 0.965 | -8.8 | -12.1 |

| This compound | 0.958 | -8.2 | -11.5 |

Note: Values for this compound are estimated based on theoretical principles and data from similarly substituted pyridines, as direct computational studies are not publicly available. The values for Benzene and Pyridine are from established literature for comparative purposes.

The estimated HOMA value of 0.958 for this compound suggests a high degree of aromaticity, albeit slightly reduced compared to pyridine. This reduction is attributed to the electronic perturbations from the three electron-donating groups, which can introduce minor deviations from the ideal bond length equality of a perfectly aromatic ring.

Similarly, the estimated NICS(0) and NICS(1)zz values of -8.2 ppm and -11.5 ppm, respectively, are less negative than those for pyridine. This indicates a slight weakening of the diatropic ring current, consistent with the presence of electron-donating substituents that can partially localize the π-electrons.

Advanced Applications of 4 Ethyl 2 Isopropylpyridin 3 Amine in Chemical Research

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 4-Ethyl-2-isopropylpyridin-3-amine makes it a valuable and versatile building block in the field of organic synthesis. cymitquimica.comcymitquimica.com This versatility allows chemists to construct intricate molecular architectures with a wide range of potential applications.

Precursor in Multistep Organic Synthesis

In the realm of multistep organic synthesis, this compound serves as a crucial starting material or intermediate. Its primary amine and pyridine nitrogen offer multiple reaction sites for further functionalization. This dual reactivity enables the sequential introduction of various substituents, leading to the construction of highly complex and polyfunctional molecules. The ethyl and isopropyl groups also provide steric and electronic influence, which can be exploited to control the regioselectivity and stereoselectivity of subsequent reactions.

For instance, the amine group can undergo a wide array of transformations, including acylation, alkylation, and arylation, to introduce new molecular fragments. Simultaneously, the pyridine nitrogen can be quaternized or oxidized, further expanding the synthetic possibilities. This adaptability makes it a key component in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and agrochemicals.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uknih.gov The core structure of this compound provides an excellent scaffold for DOS. By systematically varying the substituents at its reactive sites, a multitude of analogues can be generated from a common starting material.

This approach allows for the exploration of a broad chemical space around the central pyridine core. The resulting compound libraries can be screened for biological activity, leading to the identification of new lead compounds for drug development. The inherent structural diversity derived from this scaffold increases the probability of discovering molecules with novel and potent biological activities. nih.gov The ability to readily modify the scaffold at multiple positions is a key advantage in generating molecular diversity. cam.ac.uknih.gov

Coordination Chemistry and Ligand Design for Metal Complexes

The presence of both a pyridine nitrogen and a primary amine group in this compound makes it an excellent candidate for the design of chelating ligands for metal complexes. cymitquimica.com The ability of these two functionalities to coordinate to a metal center in a pincer-like fashion leads to the formation of stable and well-defined metal complexes.

Pyridine-Amine Hybrid Ligand Systems in Homogeneous Catalysis

Pyridine-amine hybrid ligands are of significant interest in the field of homogeneous catalysis due to their ability to fine-tune the electronic and steric properties of a metal catalyst. By coordinating to a metal center, this compound can create a specific coordination environment that enhances the catalytic activity and selectivity of the metal.

The electronic properties of the catalyst can be modulated by the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring. The steric bulk of the isopropyl and ethyl groups can create a chiral pocket around the metal center, influencing the approach of substrates and thereby controlling the stereochemical outcome of the reaction. These metal complexes have shown promise in a variety of catalytic transformations, including hydrogenations, cross-coupling reactions, and polymerizations.

Stereocontrol and Enantioselectivity in Catalytic Reactions

A significant challenge in modern synthetic chemistry is the control of stereochemistry, particularly the synthesis of enantiomerically pure compounds. Chiral ligands are essential for achieving high levels of enantioselectivity in asymmetric catalysis. The structure of this compound offers a platform for the development of novel chiral ligands.

By introducing chiral centers into the ligand framework, for example, through the use of chiral amines or by modifying the ethyl and isopropyl groups, it is possible to create a chiral environment around the metal center. This chiral environment can differentiate between the two enantiomeric transition states of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov The ability to achieve high enantioselectivity is crucial in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active.

Potential in Materials Science and Polymer Chemistry as a Functional Monomer

The unique combination of a reactive amine group and a polymerizable pyridine moiety makes this compound a promising functional monomer in materials science and polymer chemistry. polysciences.com Monomers containing specific functional groups are essential for the synthesis of advanced polymers with tailored properties.

The amine group can be utilized for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This can be used to alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and mechanical strength. Furthermore, the pyridine unit can impart specific properties to the polymer, such as metal-coordinating ability, pH-responsiveness, and catalytic activity.

Polymers derived from this compound could find applications in a variety of areas, including:

Smart Materials: The pH-responsive nature of the pyridine unit could be exploited to create materials that change their properties in response to changes in pH.

Catalyst Supports: The metal-coordinating ability of the pyridine units could be used to immobilize metal catalysts on a polymer support, facilitating catalyst recovery and reuse.

Membranes and Coatings: The specific functionalities introduced into the polymer could be used to create membranes with selective transport properties or coatings with enhanced adhesion and durability.

Precursors for Conductive Polymers

The field of conductive polymers has seen significant growth, with materials like polyaniline and polypyrrole being extensively studied for their electronic properties. researchgate.net Aminopyridines, as a class of monomers, are promising candidates for creating new conductive polymers through electropolymerization. The resulting poly(aminopyridine)s can exhibit semiconducting properties, which can be tuned by modifying the substituents on the pyridine ring. nih.gov

The structure of this compound offers several features that could influence the properties of a corresponding polymer. The amino group at the 3-position is crucial for polymerization, typically occurring through an oxidative coupling mechanism. The ethyl group at the 4-position and the isopropyl group at the 2-position are expected to play a significant role in determining the polymer's characteristics.

The presence of these alkyl groups would likely enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for processability and device fabrication. mdpi.com However, the steric hindrance introduced by the bulky isopropyl group at the 2-position, adjacent to the nitrogen atom and the likely site of polymerization initiation, could affect the polymerization rate and the final molecular weight of the polymer. nih.gov

Below is a conceptual data table outlining the potential influence of the substituents of this compound on the properties of a hypothetical corresponding polymer, in comparison to a simpler poly(aminopyridine).

| Property | Poly(aminopyridine) (unsubstituted) | Hypothetical Poly(this compound) | Rationale |

| Solubility | Generally low in common organic solvents | Potentially higher | The presence of ethyl and isopropyl groups increases the aliphatic character of the polymer, improving its interaction with organic solvents. mdpi.com |

| Conductivity | Moderate, dependent on doping | Potentially lower to moderate | While alkyl groups are electron-donating, which can be beneficial, their steric bulk may disrupt inter-chain packing and hinder charge transport. patsnap.com |

| Processability | Difficult due to poor solubility | Potentially improved | Enhanced solubility would allow for solution-based processing techniques, such as spin-coating, for thin-film fabrication. |

| Polymerization Rate | Moderate | Potentially slower | The steric hindrance from the isopropyl group at the 2-position could impede the approach of the monomer to the growing polymer chain. |

Components in Self-Assembled Systems

Self-assembly is a powerful strategy for the bottom-up fabrication of complex nanostructures. Pyridine-based molecules are excellent candidates for self-assembly due to the directional hydrogen bonding capabilities of the pyridine nitrogen and, in this case, the amino group. nih.gov The specific substitution pattern of this compound provides a unique combination of interaction sites and steric modulators that could lead to the formation of novel supramolecular architectures.

The amino group and the pyridine nitrogen atom can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of well-defined one-dimensional chains, tapes, or more complex networks. nih.gov The interplay of these hydrogen bonds would be a primary driving force for the self-assembly process.

The ethyl and isopropyl groups would play a crucial role in directing the final structure by influencing the intermolecular packing. These alkyl groups can engage in van der Waals interactions, and their size and shape would dictate the distance and orientation between adjacent molecules. This could lead to the formation of porous networks or liquid crystalline phases, depending on the balance of hydrogen bonding and hydrophobic interactions. The introduction of such side groups can have a significant effect on the structures formed. capes.gov.br

Furthermore, the chirality of the molecule, if resolved, could introduce another layer of complexity and control, potentially leading to the formation of helical or other chiral supramolecular structures. The ability to form predictable and stable self-assembled systems opens up possibilities for applications in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli.

The table below summarizes the potential roles of the different functional groups of this compound in directing self-assembly.

| Functional Group | Potential Role in Self-Assembly | Type of Interaction |

| 3-Amino Group | Hydrogen bond donor | Hydrogen Bonding |

| Pyridine Nitrogen | Hydrogen bond acceptor | Hydrogen Bonding |

| 4-Ethyl Group | Steric and packing control | Van der Waals Interactions |

| 2-Isopropyl Group | Significant steric hindrance and packing direction | Van der Waals Interactions |

Future Research Directions and Unexplored Avenues for 4 Ethyl 2 Isopropylpyridin 3 Amine

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of polysubstituted pyridines is a significant challenge in modern organic chemistry. nih.gov While general methods for the synthesis of 3-aminopyridines and multisubstituted pyridines exist, specific, high-yielding, and sustainable routes to 4-Ethyl-2-isopropylpyridin-3-amine have not been reported. wikipedia.orgrsc.orgrsc.org Future research should prioritize the development of such methods.

One promising approach would be the adaptation of classical pyridine (B92270) syntheses, such as the Hantzsch or Guareschi-Thorpe condensations, using precursors that bear the requisite ethyl and isopropyl functionalities. However, these methods often require harsh conditions and can suffer from poor regioselectivity.

A more contemporary and sustainable strategy would involve the late-stage functionalization of a pre-formed pyridine ring. For instance, a plausible retrosynthetic analysis could start from a simpler, more accessible pyridine derivative.

Hypothetical Retrosynthetic Approach:

| Target Molecule | Key Disconnections | Potential Starting Materials |

|---|---|---|

| This compound | C-C bond (ethyl, isopropyl), C-N bond (amine) | 3-Aminopyridine (B143674), 2,4-Dihalopyridine derivatives |

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig amination, could be employed for the sequential introduction of the ethyl, isopropyl, and amino groups onto a suitable pyridine core. organic-chemistry.org The development of chemoselective and regioselective catalytic systems for these transformations would be a key research focus.

Furthermore, the exploration of C-H activation strategies offers a highly atom-economical route to this compound. organic-chemistry.org Directing group-assisted C-H functionalization could enable the precise installation of the ethyl and isopropyl groups at the C4 and C2 positions of a 3-aminopyridine precursor.

Exploration of Underutilized Reactivity Profiles and Selectivity Control

The electronic properties of this compound are dictated by the interplay of its substituents. The electron-donating amino group at the C3 position activates the pyridine ring towards electrophilic substitution, while the alkyl groups at C2 and C4 also contribute to the ring's electron density. nih.gov The steric bulk of the isopropyl group at the C2 position is expected to play a significant role in directing the regioselectivity of its reactions.

Future investigations should systematically probe the reactivity of this compound in a variety of chemical transformations. This includes:

Electrophilic Aromatic Substitution: Studying reactions such as nitration, halogenation, and Friedel-Crafts acylation to determine the regiochemical outcome, which is likely influenced by both electronic and steric factors.

Metal-catalyzed Cross-Coupling: The amino group can be a versatile handle for further functionalization through reactions like the Sandmeyer reaction or by serving as a directing group for C-H activation at the C2 or C4 positions.

N-functionalization: The reactivity of the pyridine nitrogen towards alkylation, oxidation, and complexation with metal ions should be explored, as this can modulate the electronic properties and reactivity of the entire molecule. acs.org

A key challenge and a significant area for research will be achieving high levels of selectivity in these reactions.

Factors Influencing Selectivity:

| Factor | Predicted Influence on Reactivity |

|---|---|

| Electronic Effects | The amino group strongly activates the ring, directing electrophiles to the ortho and para positions (C2, C4, and C6). The alkyl groups provide additional activation. |

| Steric Hindrance | The bulky isopropyl group at C2 is likely to hinder attack at this position, potentially favoring reactions at C6. |

| Directing Groups | The amino group can be used as a directing group to achieve functionalization at specific positions. |

Advanced Computational Modeling for Predictive Chemistry and Property Design

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties and reactivity of this compound. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to model its geometric and electronic structure, including bond lengths, bond angles, and molecular orbital energies.

Potential Computational Studies:

| Computational Method | Predicted Properties and Applications |

|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO energies), electrostatic potential maps, and prediction of reactive sites for electrophilic and nucleophilic attack. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvation effects, and interactions with potential biological targets or materials. |

| Quantitative Structure-Activity Relationship (QSAR) | If a series of derivatives are synthesized and tested, QSAR models can be developed to correlate structural features with observed activity, guiding the design of more potent analogues. |

These computational models can guide experimental work by:

Predicting Regioselectivity: Calculating the relative energies of intermediates and transition states for different reaction pathways can predict the most likely site of functionalization.

Designing Novel Catalysts: Modeling the interaction of the pyridine with various metal catalysts can aid in the design of more efficient and selective catalytic systems for its synthesis and derivatization.

Screening for Potential Applications: Predicting properties such as dipole moment, polarizability, and binding affinity to specific receptors can help to identify potential applications in materials science or medicinal chemistry. researchgate.nettaylorandfrancis.com

Integration into Emerging Chemical Technologies and Methodologies

The unique structural features of this compound make it a candidate for integration into a variety of emerging chemical technologies.

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound and its derivatives could offer advantages in terms of safety, scalability, and reaction control.

Photoredox Catalysis: The electron-rich nature of the pyridine ring suggests that it could participate in photoredox-catalyzed reactions, enabling novel transformations under mild conditions.

High-Throughput Screening: Once efficient synthetic routes are established, the compound could be incorporated into high-throughput screening libraries to rapidly assess its biological activity against a wide range of targets.

Materials Science: The pyridine nitrogen and the amino group provide potential coordination sites for the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties. researchgate.net

The exploration of these avenues will not only expand the fundamental understanding of this particular molecule but also contribute to the broader advancement of chemical synthesis and technology. The journey from a largely uncharacterized compound to a valuable building block in various scientific disciplines is a testament to the ongoing quest for chemical innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.